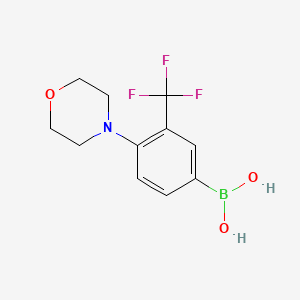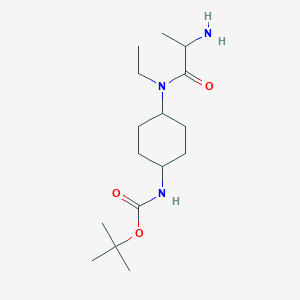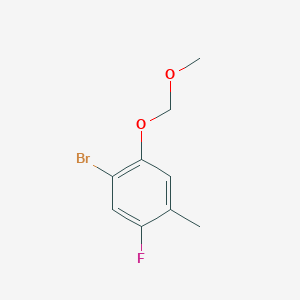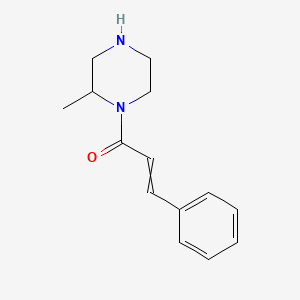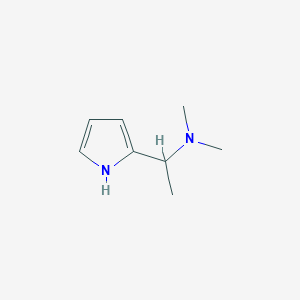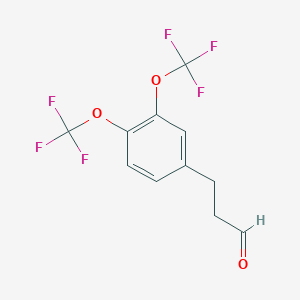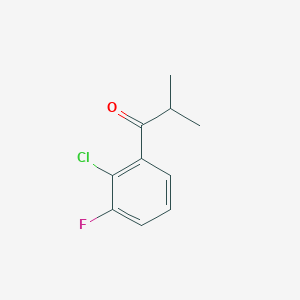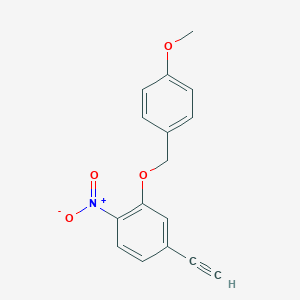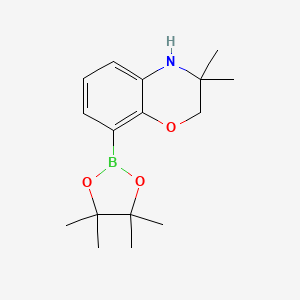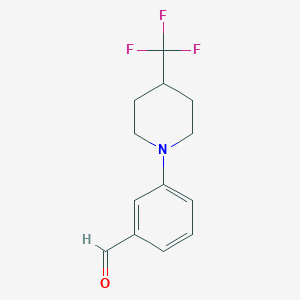
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring bearing a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Benzaldehyde Moiety: The final step involves the coupling of the trifluoromethyl-substituted piperidine with benzaldehyde under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate
Major Products Formed
Oxidation: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzoic acid
Reduction: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Trifluoromethyl)piperidin-1-yl)ethylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)methylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)propylbenzaldehyde
Uniqueness
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of bioactive molecules and materials .
Propiedades
Fórmula molecular |
C13H14F3NO |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-4-6-17(7-5-11)12-3-1-2-10(8-12)9-18/h1-3,8-9,11H,4-7H2 |
Clave InChI |
MQEPRGVGBOPZDG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


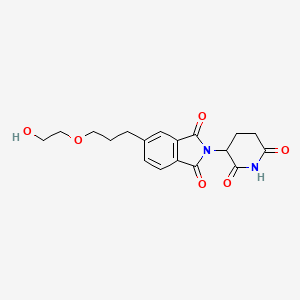

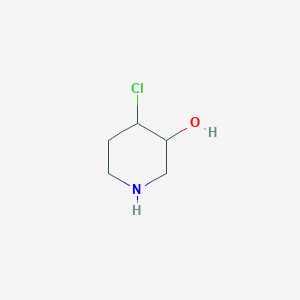
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)

